molecular formula C22H19N B11955484 2,3,4-Triphenylbutanenitrile CAS No. 5468-19-9

2,3,4-Triphenylbutanenitrile

Cat. No.: B11955484
CAS No.: 5468-19-9
M. Wt: 297.4 g/mol
InChI Key: INRAXWSGRQZUST-UHFFFAOYSA-N
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Description

2,3,4-Triphenylbutanenitrile is an organic compound characterized by the presence of three phenyl groups attached to a butanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Triphenylbutanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl cyanide with benzaldehyde derivatives in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the mixture is heated to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Triphenylbutanenitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2,3,4-Triphenylbutanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3,4-Triphenylbutanenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s phenyl groups can engage in π-π interactions with aromatic amino acids in proteins, influencing their activity. Additionally, the nitrile group can form hydrogen bonds or coordinate with metal ions, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,3,4-Trimethylbutanenitrile: Similar in structure but with methyl groups instead of phenyl groups.

    2,3,4-Trichlorobutanenitrile: Contains chlorine atoms instead of phenyl groups.

    2,3,4-Triphenylbutane: Lacks the nitrile group, affecting its reactivity and applications.

Uniqueness

2,3,4-Triphenylbutanenitrile is unique due to the presence of three phenyl groups and a nitrile group, which confer distinct chemical and physical properties. These structural features make it a versatile compound for various synthetic and research applications.

Properties

CAS No.

5468-19-9

Molecular Formula

C22H19N

Molecular Weight

297.4 g/mol

IUPAC Name

2,3,4-triphenylbutanenitrile

InChI

InChI=1S/C22H19N/c23-17-22(20-14-8-3-9-15-20)21(19-12-6-2-7-13-19)16-18-10-4-1-5-11-18/h1-15,21-22H,16H2

InChI Key

INRAXWSGRQZUST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)C(C#N)C3=CC=CC=C3

Origin of Product

United States

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